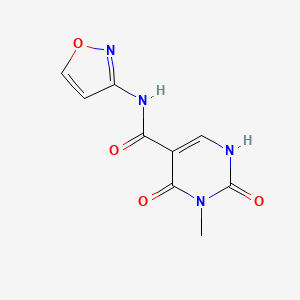![molecular formula C12H16N4O4 B2888083 4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid CAS No. 2173992-58-8](/img/structure/B2888083.png)
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid is a synthetic compound with potential applications in multiple scientific domains. Its intricate chemical structure makes it of particular interest for research in medicinal chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Reaction: : The synthesis typically begins with a protected cyclohexene derivative, where the azido group is introduced via nucleophilic substitution using azide salts under suitable conditions.
Morpoholine Ring Formation: : The incorporation of the morpholine ring is achieved by cyclization reactions, often utilizing bases such as sodium hydride.
Carboxylation: : The carboxyl group is added through carboxylation reactions, frequently using Grignard reagents followed by acid hydrolysis.
Industrial Production Methods:
Catalysis: : Utilizing catalysis under controlled temperature and pressure conditions ensures high yield and purity of the compound.
Purification: : Industrial production often includes multiple purification steps, such as recrystallization and chromatography, to ensure the compound meets quality standards for research purposes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Reduction: : Reduction reactions can convert the azido group into an amine group using reagents like palladium on carbon.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, oxone.
Reduction Reagents: : Palladium on carbon, hydrogen gas.
Substitution Reagents: : Sodium azide, methyl iodide.
Major Products:
Oxidation: : Formation of nitrene derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid has wide-ranging applications, including:
Chemistry: : Used as an intermediate in the synthesis of complex molecules.
Medicine: : Investigated for its pharmacological activities, including potential antiviral and anticancer properties.
Industry: : Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action depends on its specific application:
Biological Targets: : The azido group can participate in click chemistry reactions, efficiently labeling biological molecules.
Pathways: : Potential involvement in biochemical pathways where it can modify proteins or nucleic acids through covalent bonding.
Comparación Con Compuestos Similares
5-Azidomethyl-2,4-oxazolidinedione
Azidomethylcyclohexane
Morpholine-2-carboxylic acid derivatives
This compound’s specific configuration and functional groups make it particularly useful in diverse scientific investigations
Propiedades
IUPAC Name |
4-[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c13-15-14-9-3-1-2-8(6-9)11(17)16-4-5-20-10(7-16)12(18)19/h1,3,8-10H,2,4-7H2,(H,18,19)/t8-,9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUCNOOZSVCRNY-MGRQHWMJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2CC=CC(C2)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(CN1C(=O)[C@@H]2CC=C[C@H](C2)N=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(tert-butyl)-N-(furan-2-ylmethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888000.png)



![2-(2,5-Dimethylfuran-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2888006.png)

![(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2888009.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)


![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-ethylbenzamide](/img/structure/B2888013.png)


![1-(4-nitrobenzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2888022.png)
